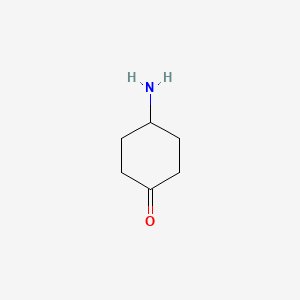![molecular formula C26H41NP2 B1277518 Bis[2-(di-i-propylphosphino)-4-methylphenyl]amine CAS No. 666856-94-6](/img/structure/B1277518.png)
Bis[2-(di-i-propylphosphino)-4-methylphenyl]amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Bis[2-(di-i-propylphosphino)-4-methylphenyl]amine: is an organophosphorus compound with the molecular formula C26H41NP2 It is known for its unique structure, which includes two diisopropylphosphino groups attached to a 4-methylphenyl ring, with an amine group linking the two phenyl rings
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of Bis[2-(di-i-propylphosphino)-4-methylphenyl]amine typically involves the reaction of 2-(di-i-propylphosphino)-4-methylphenylamine with appropriate reagents under controlled conditions. One common method includes the use of a palladium-catalyzed coupling reaction, where the starting materials are reacted in the presence of a palladium catalyst, a base, and a suitable solvent. The reaction is usually carried out under an inert atmosphere to prevent oxidation and other side reactions.
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the product. Industrial production may also involve continuous flow processes to enhance efficiency and scalability.
化学反応の分析
Types of Reactions:
Oxidation: Bis[2-(di-i-propylphosphino)-4-methylphenyl]amine can undergo oxidation reactions, where the phosphine groups are oxidized to phosphine oxides. Common oxidizing agents include hydrogen peroxide and molecular oxygen.
Reduction: The compound can be reduced under specific conditions, although this is less common due to the stability of the phosphine groups.
Substitution: The amine group in this compound can participate in substitution reactions, where it is replaced by other functional groups. This can be achieved using various reagents, such as alkyl halides or acyl chlorides.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, molecular oxygen, and other oxidizing agents.
Reduction: Reducing agents like lithium aluminum hydride, although less commonly used.
Substitution: Alkyl halides, acyl chlorides, and other electrophiles.
Major Products Formed:
Oxidation: Phosphine oxides.
Reduction: Reduced forms of the compound, although specific products depend on the reducing conditions.
Substitution: Substituted derivatives of this compound, depending on the substituent introduced.
科学的研究の応用
Chemistry: Bis[2-(di-i-propylphosphino)-4-methylphenyl]amine is used as a ligand in coordination chemistry. Its ability to form stable complexes with transition metals makes it valuable in catalysis, particularly in reactions such as hydrogenation, hydroformylation, and cross-coupling reactions.
Biology and Medicine: While specific biological and medicinal applications are less documented, compounds with similar structures are often explored for their potential as enzyme inhibitors or as components in drug delivery systems.
Industry: In industrial applications, this compound can be used in the synthesis of fine chemicals and pharmaceuticals. Its role as a ligand in catalytic processes can enhance the efficiency and selectivity of industrial chemical reactions.
作用機序
The mechanism of action of Bis[2-(di-i-propylphosphino)-4-methylphenyl]amine primarily involves its role as a ligand. The compound coordinates with metal centers through its phosphine groups, forming stable complexes. These metal-ligand complexes can then participate in various catalytic cycles, facilitating reactions such as hydrogenation and cross-coupling. The amine group may also play a role in stabilizing the complex and enhancing its reactivity.
類似化合物との比較
- Bis[2-(diisopropylphosphino)ethyl]amine
- Bis[2-(diphenylphosphino)phenyl]amine
- Bis[2-(di-tert-butylphosphino)phenyl]amine
Comparison: Bis[2-(di-i-propylphosphino)-4-methylphenyl]amine is unique due to the presence of the 4-methylphenyl ring and the specific arrangement of the diisopropylphosphino groups. Compared to Bis[2-(diisopropylphosphino)ethyl]amine, it has a more rigid structure due to the aromatic ring, which can influence its coordination behavior and catalytic properties. The presence of the methyl group also adds steric bulk, which can affect the compound’s reactivity and selectivity in catalytic processes.
特性
IUPAC Name |
2-di(propan-2-yl)phosphanyl-N-[2-di(propan-2-yl)phosphanyl-4-methylphenyl]-4-methylaniline |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H41NP2/c1-17(2)28(18(3)4)25-15-21(9)11-13-23(25)27-24-14-12-22(10)16-26(24)29(19(5)6)20(7)8/h11-20,27H,1-10H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OHWMYFBSMLPIRY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC2=C(C=C(C=C2)C)P(C(C)C)C(C)C)P(C(C)C)C(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H41NP2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
666856-94-6 |
Source


|
| Record name | Bis[2-(di-i-propylphosphino)-4-methylphenyl]amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![N'-hydroxy-2-[3-(trifluoromethyl)phenoxy]ethanimidamide](/img/structure/B1277454.png)

![2-Azaspiro[4.5]decane-4-carboxylic acid](/img/structure/B1277457.png)



![4-(6-(Benzoyloxy)benzo[b]thiophen-2-yl)phenyl benzoate](/img/structure/B1277470.png)

